1-(Quinoxalin-6-yl)ethan-1-ol

Overview

Description

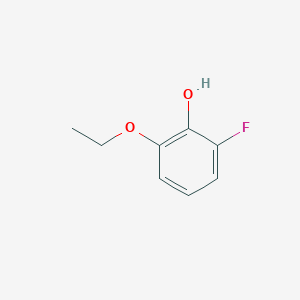

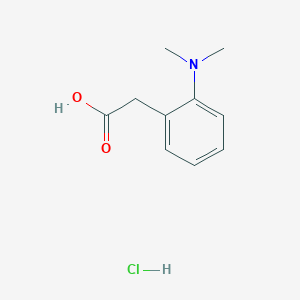

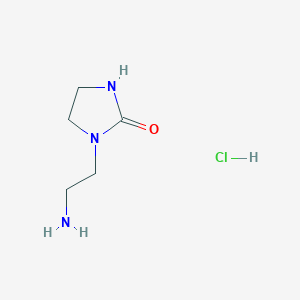

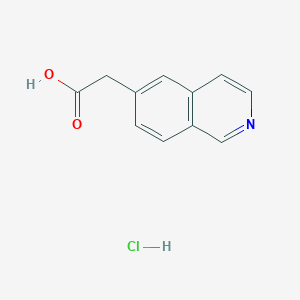

“1-(Quinoxalin-6-yl)ethan-1-ol” is a chemical compound with the CAS Number: 874279-36-4 . It has a molecular weight of 174.2 and its IUPAC name is 1-(6-quinoxalinyl)ethanol . The compound is light-red to brown sticky oil to semi-solid in physical form .

Synthesis Analysis

Quinoxaline, the core structure of “1-(Quinoxalin-6-yl)ethan-1-ol”, can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds gives the product as quinoxaline .Molecular Structure Analysis

The molecular structure of “1-(Quinoxalin-6-yl)ethan-1-ol” contains a total of 24 bonds. There are 14 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 hydroxyl group .Physical And Chemical Properties Analysis

“1-(Quinoxalin-6-yl)ethan-1-ol” has a molecular weight of 174.2 . It is a light-red to brown sticky oil to semi-solid in physical form .Scientific Research Applications

Quinoxaline and its derivatives, including 1-(Quinoxalin-6-yl)ethan-1-ol, are notable for their wide range of applications in scientific research due to their heterocyclic structure composed of a benzene ring fused with a pyrazine ring. This class of compounds has been extensively studied for their potential in various fields such as pharmacology, dye production, and as catalyst ligands in chemical syntheses. The core quinoxaline structure is versatile and can be modified to achieve diverse biological and chemical properties (Pareek & Kishor, 2015).

Biomedical and Industrial Value

Quinoxaline derivatives exhibit a significant biomedical value, demonstrated through their antimicrobial activities and potential in treating chronic and metabolic diseases. By modifying the quinoxaline structure, researchers have developed compounds with a variety of biomedical applications. This adaptability underscores the industrial and medical relevance of quinoxaline derivatives, highlighting their role in advancing pharmaceuticals and healthcare solutions (Pereira et al., 2015).

Role in Oxidative Stress and Toxicity Studies

The study of quinoxaline 1,4-dioxide derivatives provides insights into the mechanisms of oxidative stress and its relationship with toxicity. These derivatives have been utilized as growth promoters and antibacterial agents, but their use is limited due to potential toxic effects. Research focusing on the oxidative stress induced by these compounds sheds light on their toxicological profiles and metabolic pathways, contributing to the development of safer drugs and chemicals (Wang et al., 2016).

Applications in Material Science

Quinoxaline derivatives also play a critical role in material science, particularly in the development of n-type semiconductors, sensors, and energy storage materials. The electron-deficient nature of quinoxaline makes it an ideal scaffold for designing molecular, macromolecular, and supramolecular systems for various technological applications. This emphasizes the potential of quinoxaline derivatives in advancing organic materials and nanoscience (Segura et al., 2015).

Quinoxaline-Linked Sulfonamides in Biomedical Research

The incorporation of sulfonamide groups into quinoxaline frameworks has enhanced the therapeutic potential of these compounds. Quinoxaline sulfonamide hybrids exhibit a broad range of biological activities, including antibacterial, antifungal, and anticancer effects. This synergy between quinoxaline and sulfonamide moieties illustrates the versatility of quinoxaline derivatives in drug development and the possibility of discovering novel therapeutic agents (Irfan et al., 2021).

Future Directions

Quinoxaline derivatives, including “1-(Quinoxalin-6-yl)ethan-1-ol”, have potential for further development in drug discovery due to their wide spectrum of biological importance . Future research could focus on the construction of new bonds, enrichment of heterogeneous catalysts, asymmetric synthesis, and other areas .

Mechanism of Action

Target of Action

Quinoxaline derivatives have been reported to interact with various targets, receptors, or microorganisms

Mode of Action

Quinoxaline derivatives are known to exhibit a wide range of biological activities, suggesting diverse modes of action .

Biochemical Pathways

Quinoxaline derivatives are known to impact various biochemical pathways, indicating a broad spectrum of biological importance .

Result of Action

Quinoxaline derivatives are known to exhibit a wide range of pharmacological activities .

properties

IUPAC Name |

1-quinoxalin-6-ylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7(13)8-2-3-9-10(6-8)12-5-4-11-9/h2-7,13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZJBZDWQJDRHNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=NC=CN=C2C=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Quinoxalin-6-yl)ethanol | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3R)-3-(tert-Butyl)-2-(di-tert-butylphosphino)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6342987.png)

![Imidazo[1,2-a]pyridine-3-carbonyl chloride](/img/structure/B6343020.png)